4-(Phenylsulfonyl)thiophen-3-amine
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Overview
Description
The study of sulfone compounds, specifically 4-(phenylsulfonyl) derivatives, is significant due to their varied applications in chemical synthesis and biological activities. The focus is on understanding the molecular structures, synthesis, and chemical properties of these compounds.
Synthesis Analysis
The synthesis of 4-(Phenylsulfonyl)thiophen-3-amine derivatives typically involves multi-step chemical reactions, starting from basic phenylalanine precursors or other sulfonyl-containing molecules. These compounds are synthesized and characterized by methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry, confirming their structures and purity (Apostol et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-aminophenyl 4-X-phenyl sulfones has been studied, showing charge redistribution primarily from the amino to the sulfonyl group, affecting the C–N and C–S distances and the phenylene group's quinoid character. The presence of different substituents (X) modulates the properties of the entire molecule through inductive charge transfer (Bertolasi et al., 1993).
Scientific Research Applications
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
In addition, thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Safety And Hazards
Future Directions
The future directions in the research of thiophene derivatives, including 4-(Phenylsulfonyl)thiophen-3-amine, involve the development of efficient and selective syntheses . These syntheses aim to construct the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .
properties
IUPAC Name |
4-(benzenesulfonyl)thiophen-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c11-9-6-14-7-10(9)15(12,13)8-4-2-1-3-5-8/h1-7H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLCXPMYGZOANR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380990 |
Source
|
Record name | 4-(phenylsulfonyl)thiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfonyl)thiophen-3-amine | |
CAS RN |
175201-60-2 |
Source
|
Record name | 4-(Phenylsulfonyl)-3-thiophenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175201-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(phenylsulfonyl)thiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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